2-(3-Nitrophenyl)-n-phenylacetamide
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Overview
Description
BENZENEACETAMIDE,3-NITRO-N-PHENYL-: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzeneacetamide, where the amide nitrogen is substituted with a phenyl group and the benzene ring is further substituted with a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENEACETAMIDE,3-NITRO-N-PHENYL- typically involves the nitration of benzeneacetamide followed by N-phenylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The N-phenylation can be carried out using aniline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of BENZENEACETAMIDE,3-NITRO-N-PHENYL- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZENEACETAMIDE,3-NITRO-N-PHENYL- can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives of benzeneacetamide.
Substitution: Various substituted benzeneacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: BENZENEACETAMIDE,3-NITRO-N-PHENYL- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, amino derivatives obtained from the reduction of the nitro group may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, BENZENEACETAMIDE,3-NITRO-N-PHENYL- is used in the manufacture of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of BENZENEACETAMIDE,3-NITRO-N-PHENYL- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can bind to and inhibit the function of target proteins. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biomolecules, influencing its biological activity.
Comparison with Similar Compounds
Benzeneacetamide: The parent compound without the nitro and phenyl substitutions.
3-Nitrobenzamide: A similar compound with a nitro group at the 3-position but without the phenyl substitution on the amide nitrogen.
N-Phenylbenzamide: A compound with a phenyl group on the amide nitrogen but without the nitro substitution.
Uniqueness: BENZENEACETAMIDE,3-NITRO-N-PHENYL- is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties. The nitro group enhances the compound’s reactivity in reduction and substitution reactions, while the phenyl group increases its hydrophobicity and potential for π-π interactions. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
19188-75-1 |
---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)16(18)19/h1-9H,10H2,(H,15,17) |
InChI Key |
QPVOIOQTAFAYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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